molecular formula C26H21N3O2 B5343831 3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one

Cat. No.: B5343831
M. Wt: 407.5 g/mol
InChI Key: UJCCEYNLGNYXID-RCCKNPSSSA-N
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Description

3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O2/c1-17-12-13-23-20(14-17)21(25(30)28(23)2)15-24-27-22-11-7-6-10-19(22)26(31)29(24)16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCCEYNLGNYXID-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C/C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as copper or palladium, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of dihydroquinazolinones .

Scientific Research Applications

3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one
  • 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one

Uniqueness

3-benzyl-2-[(E)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]quinazolin-4-one is unique due to its specific structural configuration, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable candidate for further research and development .

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